6-Chloro-2-methyl-5-nitropyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c1-2-8-4(6)3(10(11)12)5(7)9-2/h1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSVYKJXFDPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406124 | |
| Record name | 6-chloro-2-methyl-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63586-33-4 | |
| Record name | 6-chloro-2-methyl-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiles of 6 Chloro 2 Methyl 5 Nitropyrimidin 4 Amine
Reactivity of the Chloro Substituent Towards Diverse Nucleophiles
The pyrimidine (B1678525) ring is inherently electron-deficient, and this characteristic is amplified by the strong electron-withdrawing effects of the nitro group at the C5 position and the chloro group at C6. This electronic arrangement makes the carbon atoms at positions 4 and 6 highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comchemrxiv.org The chlorine atom at C6 serves as an effective leaving group, enabling the synthesis of a wide array of pyrimidine derivatives.
The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. chemrxiv.org The reaction is common with various nucleophiles, including amines, thiols, and alkoxides.
Reactions with N-Nucleophiles: Primary and secondary amines are excellent nucleophiles for this type of substitution. For instance, reactions with anilines and aliphatic amines can selectively displace the chloride group. researchgate.netarkat-usa.org In a related compound, 4,6-dichloro-5-nitropyrimidine (B16160), treatment with N-methylbenzylamine in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) as a base results in the substitution of one chloro group to yield 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. nih.gov This highlights the general reactivity pattern expected for the title compound.
Reactions with S-Nucleophiles: Thiolates, generated from thiols and a base, are also effective nucleophiles. In similar pyrimidine systems, such as 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine, the chloro group is readily displaced by sodium thiophenoxide (NaSPh) in dimethylformamide (DMF) to yield the corresponding thioether derivative. researchgate.net
The table below summarizes representative nucleophilic substitution reactions on related chloronitropyrimidine scaffolds.
| Nucleophile | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Primary/Secondary Amines | Amine, Base (e.g., TEA, DIPEA), Solvent (e.g., THF, MeCN) | 4-amino-6-substituted-pyrimidine | nih.govresearchgate.net |
| Thiophenols | Thiol, Base (e.g., NaH), Solvent (e.g., DMF) | 4-amino-6-(arylthio)-pyrimidine | researchgate.net |
| Anilines | Aniline derivative, Base (e.g., NaHCO3), Solvent (e.g., DMF) | 4-amino-6-(arylamino)-pyrimidine | researchgate.net |
Chemical Modifications and Derivatizations of the Nitro Group
The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily serving as a precursor to an amino group. researchgate.net Its reduction is a key transformation, opening pathways to further derivatization.
The most significant and widely used transformation of the nitro group on the pyrimidine ring is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into a potent electron-donating one. The resulting 2-methyl-4,5-diamino-6-chloropyrimidine is a valuable intermediate for the synthesis of fused heterocyclic systems, such as purines.
Common methods for the reduction of aromatic nitro groups are well-established and applicable to this substrate. wikipedia.orgorganic-chemistry.org These include catalytic hydrogenation and reduction with metals in acidic media. wikipedia.orgyoutube.com For example, the reduction of the related 2-chloro-4-methyl-6-nitropyrimidine to the corresponding amine is achieved using iron powder in the presence of hydrochloric acid. nih.gov The synthesis of 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine from its nitro precursor has also been reported, indicating a successful nitro group reduction. nih.gov
Other, less common, reductions can yield intermediate oxidation states such as hydroxylamines using reagents like zinc dust with ammonium (B1175870) chloride. researchgate.netwikipedia.org
The table below lists common reagents for the reduction of aromatic nitro compounds.
| Reagent System | Product | Typical Conditions | Reference |
|---|---|---|---|
| H₂, Pd/C or PtO₂ | Amine | Pressurized H₂, various solvents | wikipedia.org |
| Fe, HCl or Acetic Acid | Amine | Aqueous acidic solution, often heated | wikipedia.orgnih.gov |
| Sn, HCl | Amine | Aqueous HCl | youtube.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Aqueous or alcoholic solution | wikipedia.org |
| Zn, NH₄Cl | Hydroxylamine | Aqueous solution | researchgate.netwikipedia.org |
Transformations Involving the Amine Functionality
Potential transformations include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative.
Sulfonylation: Reaction with sulfonyl chlorides would produce the sulfonamide.
Diazotization: Although challenging on heterocyclic amines, reaction with nitrous acid could potentially form a diazonium salt, which could then be subjected to Sandmeyer-type reactions.
Conversion to Nitroso: In some heterocyclic systems, a primary amino group can be converted to a nitroso group through specific oxidation methods. acs.org
The synthesis of the related compound 6-chloro-N-methyl-N-phenylpyrimidin-4-amine demonstrates that the amino position can be substituted. nih.gov
Rearrangement Reactions and Other Anomalous Pathways of Pyrimidine Derivatives
Rearrangement reactions provide pathways to structurally diverse isomers that may not be accessible through direct synthesis. While no rearrangement reactions have been explicitly documented for 6-Chloro-2-methyl-5-nitropyrimidin-4-amine, several classes of rearrangements are known for related aromatic and heterocyclic systems.
Bamberger Rearrangement: If the nitro group were first reduced to a hydroxylamine, this intermediate could potentially undergo an acid-catalyzed Bamberger rearrangement to form an aminophenol-like structure, though the pyrimidine core would significantly influence the reaction's feasibility and outcome. youtube.com
Rearrangements of Nitramines: Aromatic nitramines (Ar-NH-NO₂) are known to rearrange, but this would require prior N-nitration of the amine functionality.
Dimroth Rearrangement: This is a common rearrangement in pyrimidine chemistry, typically involving the isomerization of an N-substituted iminopyrimidine to an alkylaminopyrimidine. It involves a ring-opening and ring-closing sequence and would require initial modification of the exocyclic amino group.
Rearrangements involving Nitrenes: Should the amine group be converted into an azide (B81097) and then to a nitrene, or if an acyl nitrene were formed from an amide derivative, rearrangements such as the Curtius or Hofmann rearrangement could occur, leading to ring-contracted or other rearranged products. libretexts.orgyoutube.com
These pathways remain theoretical for the title compound but represent potential avenues for chemical exploration based on established reactivity in related systems.
Electrophilic Substitution Reactions on Activated Pyrimidine Rings
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of electron-rich aromatic systems like benzene (B151609). oneonta.edu However, this reaction is generally very difficult on pyrimidine rings. wikipedia.org The pyrimidine ring is considered an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles. researchgate.netwikipedia.org
In the case of this compound, the situation is even more pronounced.
Deactivating Groups: The ring possesses two powerful deactivating substituents: the nitro group (-NO₂) and the chloro group (-Cl). These groups withdraw electron density via resonance and inductive effects, further reducing the ring's nucleophilicity.
Activating Groups: While the amino group (-NH₂) and the methyl group (-CH₃) are typically activating, their ability to promote electrophilic attack is insufficient to overcome the combined deactivating influence of the ring nitrogens and the nitro and chloro substituents. wikipedia.org
Ring Protonation: Under the strongly acidic conditions required for many SEAr reactions (e.g., nitration or sulfonation), the nitrogen atoms in the pyrimidine ring would likely become protonated. wikipedia.orgchemguide.co.uk This would place a positive charge on the ring, making an attack by a positive electrophile electrostatically impossible.
Therefore, direct electrophilic substitution on the pyrimidine ring of this compound is not considered a viable reaction pathway.
Computational Chemistry and Theoretical Characterization of 6 Chloro 2 Methyl 5 Nitropyrimidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. For substituted pyrimidines, these calculations can map electron density distributions, determine the energies of molecular orbitals, and calculate various reactivity descriptors that offer insights into the molecule's stability and reaction preferences.
Elucidation of Frontier Molecular Orbitals and Reactivity Descriptors
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.
For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO is heavily influenced by the substituents. In the case of 6-Chloro-2-methyl-5-nitropyrimidin-4-amine, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, localizing it on the pyrimidine ring and making the ring highly susceptible to nucleophilic attack. The amino and methyl groups, being electron-donating, would raise the HOMO energy.
Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic compounds have shown that HOMO and LUMO energies are critical descriptors for predicting biological activity. For instance, a QSAR model for certain anticancer derivatives indicated that the HOMO energy, along with the charge on specific atoms, was highly involved in their cytotoxic effects. mdpi.com This underscores the importance of FMO analysis in predicting the compound's potential bioactivity.
Comprehensive Reaction Pathway Mapping and Transition State Analysis
Substituted chloropyrimidines are key precursors in the synthesis of more complex molecules, often via nucleophilic aromatic substitution (SNAr) reactions. Computational studies can map the entire energy landscape of these reactions, identifying intermediates and, crucially, the transition states that govern the reaction rates.
A computational study on the reactivity of 6-alkoxy-4-chloro-5-nitropyrimidines, which are structurally similar to this compound, provides a clear example of this approach. chemrxiv.orgchemrxiv.org Using DFT calculations (M06-2X/6-31G* level of theory), researchers investigated the competitive SNAr reaction pathways. chemrxiv.orgchemrxiv.org The study calculated the free energy barriers (ΔG‡) for the substitution of both the chloro and alkoxy groups by an amine. chemrxiv.org
The calculations revealed that the substitution of the chlorine atom is kinetically favored over the substitution of an alkoxy group at the C6 position, as indicated by a lower energy barrier for the corresponding transition state. chemrxiv.org For example, in the reaction with methylamine, the rate constant for the substitution of the chlorine atom was estimated to be over 50 times higher than for a competing pathway. chemrxiv.org This type of analysis is critical for predicting reaction outcomes and optimizing synthetic conditions. The study also highlighted the potential role of Meisenheimer complexes as key intermediates in the reaction mechanism. chemrxiv.orgchemrxiv.org
| Transition State | Description | ΔG‡ (kcal mol⁻¹) | Estimated k (L mol⁻¹ s⁻¹) |
|---|---|---|---|
| TS23 | Substitution of Chlorine by Methylamine | 13.13 | 1.48 × 10³ |
| TS26 | Substitution of Methoxy Group by Methylamine (Competing Pathway) | 15.44 | 29.9 |
| TS16 | Initial Substitution of Chlorine | 11.36 | 2.92 × 10⁴ |
| TS65 | Second Substitution (Alkoxy Group) | 12.50 | 4.29 × 10³ |
Molecular Modeling for Ligand-Receptor Interactions and Drug Discovery
While this compound is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. Molecular modeling techniques, including docking and dynamics simulations, are essential for evaluating how these derivatives might interact with biological targets like enzymes or receptors.
Molecular Docking and Dynamics Simulations for Target Engagement
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This helps to estimate the binding affinity and is widely used in virtual screening to identify potential drug candidates from large libraries. For derivatives of this compound, docking studies would involve placing the molecule into the active site of a target protein (e.g., a kinase, a common target for pyrimidine-based inhibitors) and scoring the interactions.
Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-receptor complex over time. MD simulations provide a more dynamic picture, revealing the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and π-π stacking), and conformational changes in both the ligand and the protein upon binding. nih.govnih.gov For example, crystal structure analysis of a related compound, 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, revealed π-π stacking interactions between pyrimidine rings, a type of interaction crucial for stabilizing ligand-receptor binding. nih.govnih.gov
Prediction of Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties. The ADMET profile determines the fate of a compound in the body. Computational models are now routinely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures.
For this compound or its derivatives, in silico tools can predict properties such as:
Absorption: Oral bioavailability and cell permeability (e.g., Caco-2).
Distribution: Plasma protein binding and blood-brain barrier penetration.
Metabolism: Likely sites of metabolic transformation by cytochrome P450 enzymes.
Excretion: Prediction of clearance pathways.
Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), or other adverse effects.
These predictions are based on the molecule's structural and physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond donors/acceptors.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.
For a series of derivatives based on the this compound scaffold, a QSAR study would involve synthesizing a library of analogues with varied substituents and measuring their biological activity. Then, a wide range of molecular descriptors would be calculated for each compound, including:
Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies. mdpi.comresearchgate.net
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP, molar refractivity.
Topological descriptors: Describing atomic connectivity and molecular branching.
Analysis of Solvent Effects and Catalytic Mechanisms in Pyrimidine Reactions
The environment in which a reaction occurs can significantly influence its rate and outcome. For nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient rings like this compound, the choice of solvent is critical. Similarly, the presence of a catalyst can open up new, lower-energy reaction pathways.
The polarity of the solvent plays a crucial role in the kinetics of SNAr reactions. ajpojournals.orgresearchgate.net Generally, polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. ajpojournals.org However, the effect is complex and depends on the relative solvation of the reactants versus the transition state. chemrxiv.orgrsc.org If the reactants are more strongly solvated than the transition state, a polar solvent can decrease the reaction rate. chemrxiv.org
Computational studies, often employing polarizable continuum models (PCM), allow for the theoretical investigation of these effects. chemrxiv.orgresearchgate.netrsc.org For the aminolysis of a related compound, 6-alkoxy-4-chloro-5-nitropyrimidine, calculations performed with a continuum solvent model (dichloromethane) have been used to determine the free energy barriers of the reaction. These theoretical approaches are essential for understanding how different solvents would modulate the reaction pathway of this compound.
Hydrogen bonding is another significant factor, especially in protic solvents like water or alcohols. ajpojournals.org These solvents can interact with the nitro group and the amine, as well as the incoming nucleophile and the leaving group, altering their reactivity. In some cases, specific solvent-reactant interactions can lead to unexpected reaction outcomes.
Table 1: Expected Influence of Solvent Properties on the SNAr Reactions of this compound
| Solvent Property | General Effect on SNAr Reactions | Rationale |
| Polarity (Dielectric Constant) | Can increase or decrease reaction rate | Depends on the relative stabilization of reactants versus the charged transition state (Meisenheimer complex). ajpojournals.orgchemrxiv.org |
| Protic Nature (Hydrogen Bonding) | Can accelerate or decelerate the reaction | Can stabilize the leaving group, but may also solvate the nucleophile, reducing its reactivity. ajpojournals.org |
| Aprotic Nature | Often favor SNAr reactions | Less solvation of the nucleophile, leaving it more "naked" and reactive. |
The aminolysis of chloropyrimidines can be subject to catalysis, most notably acid catalysis. arkat-usa.orgresearchgate.net This is particularly relevant for less reactive chloropyrimidines. arkat-usa.org The mechanism involves the protonation of a nitrogen atom in the pyrimidine ring. This protonation increases the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack. arkat-usa.org
However, the concentration of the acid is a critical factor. While a catalytic amount of acid can increase the reaction rate, an excess can be detrimental. preprints.org High concentrations of acid can lead to the protonation of the amine nucleophile, rendering it inactive. preprints.org This can also promote side reactions, such as solvolysis, where the solvent acts as the nucleophile. preprints.org
Computational studies using density functional theory (DFT) have been employed to investigate the aminolysis of 6-chloropyrimidine catalyzed by uracil (B121893) derivatives through hydrogen bonding. nih.gov These studies revealed a correlation between the barrier to aminolysis and the proton affinity of the catalyst. nih.gov Such theoretical approaches are invaluable for designing and understanding catalytic systems for reactions involving this compound. In some cases, antibodies have even been generated to catalyze the aminolysis of chloropyrimidine derivatives. nih.gov
Investigation of σ-Adducts and Aromaticity Modulation
The hallmark of the SNAr mechanism is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, which is a type of σ-adduct. wikipedia.orgnih.gov The formation of this intermediate temporarily disrupts the aromaticity of the pyrimidine ring.
In the reaction of this compound with a nucleophile, the nucleophile attacks the carbon atom bearing the chloro group. This leads to the formation of a tetrahedral intermediate where the negative charge is delocalized across the pyrimidine ring and, importantly, onto the electron-withdrawing nitro group. wikipedia.org The stabilization of this σ-adduct by the ortho-nitro group is a key factor that facilitates the reaction.
Table 2: Theoretical Characteristics of a Model Meisenheimer Complex
| Characteristic | Description | Significance |
| Geometry at C4 | sp3-hybridized | The carbon atom bonded to both the nucleophile and the leaving group changes from trigonal planar to tetrahedral. |
| Charge Delocalization | Negative charge is delocalized over the pyrimidine ring and the nitro group. | This delocalization stabilizes the intermediate, lowering the activation energy for its formation. wikipedia.org |
| Aromaticity | The aromatic character of the pyrimidine ring is lost in the adduct. | The subsequent loss of the leaving group restores the aromaticity, providing a thermodynamic driving force for the second step of the reaction. |
The aromaticity of the pyrimidine ring is a key factor in its reactivity. Aromaticity can be quantified using various theoretical descriptors, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Computational studies have shown that substituents can significantly influence the aromaticity of the pyrimidine ring. nih.gov In contrast to benzene (B151609) derivatives, it has been found that both electron-donating and electron-withdrawing substituents tend to decrease the aromaticity of the pyrimidine ring. nih.gov
During the SNAr reaction, the pyrimidine ring undergoes a significant change in its electronic structure. The initial reactant, this compound, is aromatic. Upon nucleophilic attack, the formation of the σ-adduct leads to a non-aromatic intermediate. The subsequent expulsion of the chloride ion restores the aromaticity in the product. This modulation of aromaticity is a fundamental aspect of the reaction mechanism. The energetic gain from restoring the aromatic system is a major driving force for the completion of the substitution reaction.
Spectroscopic and Advanced Analytical Characterization of 6 Chloro 2 Methyl 5 Nitropyrimidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.
¹H NMR for Proton Environment Characterization
Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms within a molecule. For 6-Chloro-2-methyl-5-nitropyrimidin-4-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group and the amine group.
The methyl (CH₃) protons at the C2 position are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-3.0 ppm. The exact chemical shift is influenced by the electronic effects of the pyrimidine (B1678525) ring. The protons of the amine (NH₂) group at the C4 position are expected to exhibit a broader signal, the chemical shift of which can be highly variable (typically in the range of δ 5.0-8.0 ppm) and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The absence of any protons directly attached to the pyrimidine ring simplifies the spectrum, as no aromatic proton signals are expected.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C2-CH₃ | 2.5 | Singlet | 3H |
| C4-NH₂ | 7.5 | Broad Singlet | 2H |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the case of this compound, the spectrum will display signals for each unique carbon atom in the molecule.
The carbon atom of the methyl group (C2-CH₃) is expected to resonate at the highest field (lowest ppm value), typically in the range of δ 15-25 ppm. The carbon atoms of the pyrimidine ring will appear at lower fields due to the influence of the electronegative nitrogen atoms and the chloro and nitro substituents. The carbon atom at the C5 position, being directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded and thus resonate at a lower field. Conversely, the carbon atoms C2, C4, and C6 will also be deshielded due to the presence of nitrogen and chlorine atoms. For similar chloro-nitro-substituted aromatic systems, the carbon bearing the nitro group can have a chemical shift in the range of δ 130-150 ppm. The carbons attached to chlorine (C6) and the amino group (C4) are also expected in the aromatic region, with the C-Cl signal typically around δ 150-160 ppm and the C-NH₂ signal around δ 155-165 ppm in related heterocyclic systems. The C2 carbon, attached to the methyl group, would likely appear in a similar region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2-CH₃ | ~20 |
| C2 | ~160 |
| C4 | ~160 |
| C5 | ~135 |
| C6 | ~155 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. chemsynthesis.comnist.govnist.govchemicalbook.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or geminal protons to establish such correlations. This lack of correlation would support the isolated nature of the methyl and amine proton environments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would be crucial to definitively link the proton signal of the methyl group to its corresponding carbon signal. A cross-peak would be observed between the ¹H signal around δ 2.5 ppm and the ¹³C signal around δ 20 ppm, confirming the C2-CH₃ group. Similarly, a correlation between the amine protons and the C4 carbon might be observable, although this can sometimes be challenging due to the lability of the N-H protons.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (188.57 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, which is indicative of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of nitro-containing heterocyclic compounds under electron ionization (EI) often involves characteristic losses. nist.govchemicalbook.com The fragmentation of this compound is likely to proceed through several pathways, including:
Loss of the nitro group (NO₂) as a radical, resulting in a fragment ion at [M - 46]⁺.
Loss of nitric oxide (NO), giving a fragment at [M - 30]⁺.
Loss of the chlorine atom, leading to a fragment at [M - 35]⁺ or [M - 37]⁺.
Cleavage of the pyrimidine ring, which can lead to a variety of smaller fragment ions. The fragmentation of the pyrimidine ring itself often involves the loss of HCN. chemsynthesis.comnist.govnih.govnih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 188/190 | [M]⁺ (Molecular ion) |
| 142/144 | [M - NO₂]⁺ |
| 158/160 | [M - NO]⁺ |
| 153 | [M - Cl]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
N-H Vibrations: The amine (NH₂) group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, a primary amine shows two bands in this region, corresponding to the symmetric and asymmetric stretching modes.
C-H Vibrations: The methyl (CH₃) group will show C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
N=O Vibrations: The nitro (NO₂) group will have strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch is expected in the range of 1500-1570 cm⁻¹, and the symmetric stretch is expected between 1300-1370 cm⁻¹.
C=N and C=C Vibrations: The pyrimidine ring will display a series of complex stretching vibrations in the fingerprint region, typically between 1400-1600 cm⁻¹.
C-Cl Vibration: The carbon-chlorine (C-Cl) stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Amine (N-H) | 3300-3500 | Stretching |
| Methyl (C-H) | 2850-2960 | Stretching |
| Nitro (N=O) | 1500-1570 | Asymmetric Stretching |
| Nitro (N=O) | 1300-1370 | Symmetric Stretching |
| Pyrimidine Ring (C=N, C=C) | 1400-1600 | Ring Stretching |
| C-Cl | 600-800 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The pyrimidine ring is a π-conjugated system, and the presence of the amino and nitro groups, which are strong auxochromes and chromophores respectively, will significantly influence the absorption maxima (λ_max). The amino group acts as an electron-donating group, while the nitro group is a strong electron-withdrawing group. This "push-pull" electronic arrangement across the pyrimidine ring is expected to cause a bathochromic (red) shift of the π → π* transition to longer wavelengths, likely in the range of 300-400 nm. A weaker n → π* transition may also be observed at a longer wavelength. The exact position and intensity of these absorption bands are sensitive to the solvent polarity. For similar substituted pyrimidines, multiple absorption maxima are often observed. sigmaaldrich.com
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max Range (nm) |
| π → π | 300 - 400 |
| n → π | >400 |
X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
No published single-crystal X-ray diffraction studies for this compound were found. Consequently, detailed information on its crystal system, space group, unit cell dimensions, and precise atomic coordinates is not available. Furthermore, an analysis of its solid-state structure, including intermolecular interactions such as hydrogen bonding and π-π stacking, cannot be provided without experimental crystallographic data.
Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Mixture Separation
While chromatographic methods are fundamental for the purification and purity assessment of synthetic compounds, specific protocols for this compound are not detailed in the available literature.
High-Performance Liquid Chromatography (HPLC): There are no published HPLC methods detailing specific conditions such as the column type, mobile phase composition, flow rate, and detection wavelength for the analysis of this compound.
Thin-Layer Chromatography (TLC): Although TLC is a common technique for monitoring reaction progress and assessing purity, specific data such as the recommended stationary phase, mobile phase, and the resulting Rf value for this compound have not been reported. In the synthesis of a related compound, 6-chloro-5-nitro-2,4-diaminopyrimidine, thin-layer chromatography was used to monitor the reaction's completion, but specific parameters were not provided. chemicalbook.com
Electrochemical Characterization (e.g., Cyclic Voltammetry) and Redox Properties
There is a lack of specific information regarding the electrochemical behavior of this compound.
Biological and Biomedical Research Applications of 6 Chloro 2 Methyl 5 Nitropyrimidin 4 Amine Derivatives
Rational Design and Synthesis of Novel Bioactive Pyrimidine (B1678525) Derivatives
The chemical scaffold of 6-chloro-2-methyl-5-nitropyrimidin-4-amine provides a robust platform for the development of novel bioactive molecules. medicinal chemists have leveraged its reactivity to create extensive libraries of compounds for screening against various biological targets.
Scaffold Derivatization for Modulating Biological Activity and Selectivity
The core pyrimidine structure of this compound can be systematically modified to fine-tune the biological activity and selectivity of the resulting derivatives. The presence of the chloro, nitro, and amino groups offers multiple handles for derivatization. For instance, the chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various amino, alkoxy, and thioalkyl groups. nih.govresearchgate.net This substitution can significantly influence the compound's interaction with the target protein.
Furthermore, the nitro group at the 5-position can be readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of various fused heterocyclic systems. The amino group at the 4-position can also be modified, for example, through acylation or reaction with isocyanates, to explore structure-activity relationships (SAR). nih.gov
A common strategy involves the reaction of chloro-nitropyrimidines with different amines to introduce diverse side chains, which can modulate the physicochemical properties and biological activity of the final compounds. For example, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have been synthesized and evaluated as anti-cancer agents. thieme-connect.de
Exploration of Pyrimidine Precursors for the Generation of Diverse Purine (B94841) Analogs
A significant application of this compound derivatives lies in their role as precursors for the synthesis of purine analogs, particularly pyrazolo[3,4-d]pyrimidines. rsc.orgresearchgate.net Purines are fundamental components of nucleic acids and play crucial roles in various cellular processes, making their analogs attractive candidates for drug discovery. researchgate.netnih.gov The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a substituted pyrimidine with a hydrazine (B178648) derivative.
The general synthetic route involves the initial reduction of the nitro group of a 5-nitropyrimidine (B80762) to an amino group, yielding a 4,5-diaminopyrimidine. This intermediate can then undergo cyclization with various reagents to form the fused pyrazole (B372694) ring. thieme-connect.de For instance, reaction with formic acid or orthoesters can lead to the formation of the purine ring system. thieme-connect.de Alternatively, reaction of a chloronitropyrimidine with hydrazine can lead to a hydrazinopyrimidine, which can then be cyclized to form the pyrazolo[3,4-d]pyrimidine core. oregonstate.eduoregonstate.edu These pyrazolo[3,4-d]pyrimidine scaffolds serve as the foundation for a wide range of kinase inhibitors. rsc.orgresearchgate.net
Identification and Validation of Molecular Targets
Derivatives of this compound have been instrumental in the identification and validation of several important molecular targets in drug discovery.
Kinase Inhibition Studies (e.g., PLK4, PfCDPK1)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for anticancer drug development. nih.govnih.gov A number of potent PLK4 inhibitors have been developed based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from pyrimidine precursors. nih.govnih.govresearchgate.net For example, the inhibitor WY29, with a 1H-pyrazolo[3,4-d]pyrimidine core, demonstrated a half-maximal inhibitory concentration (IC50) of 0.027 μM against PLK4. nih.gov Another series of pyrazolo[3,4-d]pyrimidine derivatives showed potent PLK4 inhibition, with compound 24j exhibiting an IC50 of 0.2 nM. nih.gov
| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| WY29 | PLK4 | 0.027 | MCF-7, BT474, MDA-MB-231 | Not specified |
| 24j | PLK4 | 0.0002 | MCF-7, BT474, MDA-MB-231 | 0.36, 1.35, 2.88 |
| 22a | PLK4 | 0.106 | Not specified | Not specified |
Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is another critical kinase target, in this case for the development of novel antimalarial drugs. The enzyme is essential for the parasite's life cycle. nih.gov While many reported PfCDPK1 inhibitors are based on an imidazopyridazine scaffold, the exploration of purine analogs as inhibitors is an active area of research. researchgate.netcrick.ac.uknih.gov Given that pyrazolo[3,4-d]pyrimidines are purine isosteres, derivatives of this compound are valuable starting points for the synthesis of potential PfCDPK1 inhibitors. For instance, a series of imidazopyridazine inhibitors of PfCDPK1 have shown potent enzymatic inhibition with IC50 values in the low nanomolar range and effective parasite killing in culture with EC50 values as low as 12 nM. nih.gov
| Compound Series | Target | IC50 Range (nM) | P. falciparum EC50 (nM) |
| Imidazopyridazines | PfCDPK1 | <10 | down to 12 |
Protein Methyltransferase Inhibition (e.g., PRMT1)
Protein arginine methyltransferase 1 (PRMT1) is an enzyme that catalyzes the methylation of arginine residues in proteins, a post-translational modification that plays a crucial role in various cellular processes, including signal transduction and gene regulation. Dysregulation of PRMT1 activity has been implicated in several cancers. nih.gov The development of PRMT1 inhibitors has thus emerged as a promising strategy for cancer therapy.
Several PRMT1 inhibitors have been developed, with some featuring a pyrimidine core. For example, a series of 2,5-substituted furan (B31954) and 2,4-substituted thiazole (B1198619) derivatives have been designed and synthesized as PRMT1 inhibitors. nih.govresearchgate.net One of the most potent compounds from this series, 1r (WCJ-394) , exhibited an IC50 of 1.21 µM against PRMT1. nih.gov Other reported PRMT1 inhibitors include diamidine compounds like Furamidine (DB75) and K313 , with IC50 values of 9.4 µM and 2.6 µM, respectively. rsc.orgsemanticscholar.orgmedchemexpress.com The synthesis of some of these inhibitors has been shown to start from nitropyrimidine precursors, highlighting the utility of compounds like this compound in this area of research.
| Compound | Target | IC50 (µM) |
| 1r (WCJ-394) | PRMT1 | 1.21 |
| Furamidine (DB75) | PRMT1 | 9.4 |
| K313 | PRMT1 | 2.6 |
| AMI-1 | hPRMT1 | 8.8 |
| TC-E 5003 | hPRMT1 | 1.5 |
| C-7280948 | PRMT1 | 12.75 |
| DCLX069 | PRMT1 | 17.9 |
| MS023 | PRMT1 | 0.03 |
Investigation in Various Therapeutic Areas
The diverse biological activities of derivatives of this compound have led to their investigation in several therapeutic areas, most notably in oncology and infectious diseases.
The development of potent and selective inhibitors of PLK4 and PRMT1 has significant implications for cancer therapy . As previously discussed, PLK4 inhibitors with a pyrazolo[3,4-d]pyrimidine scaffold have shown excellent antiproliferative activity against various breast cancer cell lines. nih.govnih.gov Similarly, PRMT1 inhibitors have demonstrated potential in controlling tumor migration and are being explored for the treatment of lung cancer, among others. nih.govresearchgate.net The ability to generate large and diverse libraries of compounds from the this compound starting material facilitates the exploration of structure-activity relationships and the optimization of lead compounds for anticancer drug discovery.
In the field of infectious diseases , particularly malaria, the exploration of purine analogs as inhibitors of essential parasite enzymes like PfCDPK1 is a promising approach. nih.gov The synthesis of such analogs from pyrimidine precursors like this compound provides a pathway to novel antimalarial agents. The development of compounds that are effective against drug-resistant strains of Plasmodium falciparum is a critical global health priority.
Anti-Cancer Research: In Vitro Antiproliferative Activity and Mechanism of Action Studies
Derivatives of the pyrimidine moiety are known to mimic natural pyrimidines, allowing them to interfere with various biological targets and making them a crucial scaffold in the development of novel anti-cancer agents. nih.gov The synthesis and evaluation of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have demonstrated their potential as anti-cancer agents. nih.gov These compounds were developed by modifying a series of anti-tumor nih.govnih.govtriazolo[1,5-a]pyrimidines and 2-cyanoaminopyrimidines. nih.gov For the 2-heteroaryl group, optimal activity was observed when the heteroaryl group has a nitrogen atom at the ortho-position relative to the pyrimidine core. nih.gov
In one study, a series of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anti-cancer activity. While the introduction of bulky heterocyclic groups did not show significant activity, the presence of halogen-substituted aromatic acids considerably improved the antiproliferative effects of the derivatives. nih.gov For instance, the introduction of a simple benzoic acid resulted in an average growth inhibition of 57.2%. nih.gov
The mechanism of action for some of these pyrimidine derivatives involves the inhibition of protein kinases, which are crucial for cancer cell proliferation. Certain pyrimidine analogs have shown potent inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some pyrimidine derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer.
A series of 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione derivatives were synthesized and showed significant activity against a panel of cancer cell lines. mdpi.com The most sensitive cell lines to these 7-chloro derivatives were the renal cancer cell lines UO-31 and CAKI-1. mdpi.com
Below is a data table summarizing the antiproliferative activity of selected pyrimidine derivatives.
| Compound | Target/Assay | Activity | Reference |
|---|---|---|---|
| 12g (benzoic acid derivative) | In vitro anti-cancer evaluation | 57.2% average growth inhibition | nih.gov |
| 12m (halogen-substituted aromatic acid derivative) | In vitro anti-cancer evaluation | 65% growth inhibition | nih.gov |
| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Renal cancer cell line UO-31 | Growth % -82.97 | mdpi.com |
| 7-chloro derivative V | Renal cancer cell line CAKI-1 | Growth % -88.95 | mdpi.com |
Anti-Parasitic Drug Development (e.g., Against Plasmodium falciparum)
The quinoline (B57606) scaffold, often combined with a pyrimidine moiety, is a privileged structure in the design of new antimalarial candidates. nih.gov Derivatives of 4-aminoquinoline (B48711) are still widely used in the treatment of malaria. mdpi.com Research has focused on modifying existing drugs like chloroquine (B1663885) to overcome resistance in Plasmodium falciparum. nih.gov
One study reported on a series of 2-arylvinylquinolines, which were found to be fast-acting agents that kill asexual blood-stage parasites. nih.gov The most promising compound also demonstrated transmission-blocking potential and excellent in vivo antimalarial efficacy in a murine model without noticeable toxicity. nih.gov
Another research effort led to the discovery of a novel Plasmodium falciparum PI(4)K kinase (PfPI4K) inhibitor, CHMFL-PI4K-127, which has a bipyridine-sulfonamide scaffold. This compound exhibited potent activity against the 3D7 strain of P. falciparum with an EC50 of 25.1 nM and also showed efficacy against drug-resistant strains. researchgate.net Furthermore, it demonstrated antimalarial efficacy in both the blood and liver stages of Plasmodium in infected rodent models. researchgate.net
The synthesis of 2,4,5-trisubstituted pyrimidines has yielded potent dual inhibitors of plasmodial PfGSK3/PfPK6, which are active against the blood stage of the parasite in vitro. nih.gov The presence of a 5-methyl or 5-chloro group on the pyrimidine nucleus was found to enhance activity through favorable hydrophobic interactions with the gatekeeper residue Phe99. nih.gov
The table below presents data on the anti-parasitic activity of selected compounds.
| Compound | Target/Organism | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| Compound 24 (2-arylvinylquinoline) | Late-stage P. falciparum gametocytes | 393.6 ± 99.4 nM | nih.gov |
| CHMFL-PI4K-127 | P. falciparum (3D7 strain) | 25.1 nM | researchgate.net |
| CHMFL-PI4K-127 | PfPI4K | 0.9 nM | researchgate.net |
Development of Anti-Infective Agents (e.g., Anti-bacterial, Anti-fungal)
Pyrimidine derivatives have been a focal point in the search for new anti-infective agents due to their broad-spectrum activity. researchgate.netresearchgate.net Studies have shown that certain pyrimidine derivatives exhibit significant antibacterial activity against various strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.netresearchgate.netresearchgate.netresearchgate.net
In one study, a 6-chloro-pyrimidine derivative was screened for its antimicrobial activity and showed efficacy against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., and Salmonella spp. researchgate.net Another study on new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine found that some of the synthesized compounds were sensitive against isolates of S. aureus, S. saprophyticus, E. coli, and K. pneumoniae. researchgate.netresearchgate.net
In the realm of antifungal research, pyrimidine derivatives have also shown promise. nih.gov A study investigating the antifungal activities of novel pyrimidine derivatives found that 4-substituted pyrimidinamines were more potent against Cercospora, while 2-substituted pyrimidinamines were more effective against Botrytis. nih.gov However, in another study, all tested Candida albicans and Candida glabrata isolates were resistant to the synthesized 6-chloro-pyrimidine derivatives. researchgate.netresearchgate.net
The table below summarizes the anti-infective properties of some pyrimidine derivatives.
| Compound Class/Derivative | Organism | Activity | Reference |
|---|---|---|---|
| 6-Chloro-2,4-diamino pyrimidine | Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., Salmonella spp. | Antibacterial activity observed | researchgate.net |
| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives | S. aureus, S. saprophyticus, E. coli, K. pneumoniae | Sensitive with inhibition zone >12mm for some isolates | researchgate.netresearchgate.net |
| 4-substituted pyrimidinamine | Cercospora | Potent antifungal activity | nih.gov |
| 2-substituted pyrimidinamine | Botrytis | Effective antifungal activity | nih.gov |
Anti-inflammatory and Immunomodulatory Applications (e.g., Asthma, Inflammatory Bowel Disease, Crohn's Disease)
The anti-inflammatory and immunomodulatory potential of compounds derived from or related to the pyrimidine scaffold has been an area of active investigation, particularly in the context of inflammatory bowel disease (IBD). Although the direct pathogenesis of IBD is complex, the infiltration of leukocytes into the gut epithelium, induced by pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), is a key initial step. nih.gov
Research into 6-amino-2,4,5-trimethylpyridin-3-ols, a class of compounds structurally related to pyrimidines, has shown significant inhibitory activity against in vitro and in vivo models of colitis. nih.gov Many of these analogues demonstrated over 80% inhibition of TNF-α-induced monocyte adhesion to colon epithelial cells at a concentration of 1µM. nih.gov One particular compound, 8m, exhibited an IC50 of 0.19µM, which is significantly more potent than the standard IBD drug 5-aminosalicylic acid (5-ASA). nih.gov In a rat model of colitis, this compound dramatically ameliorated colon inflammation. nih.gov
Further studies on derivatives of 2,4,5-trimethylpyridin-3-ol, including ureido, thioureido, and sulfonamido derivatives, have also shown promising results. nih.gov The in vitro activity of these compounds in inhibiting monocyte adhesion correlated with their in vivo anti-colitis activity, as evidenced by the recovery of body and colon weights and a reduction in the inflammatory marker myeloperoxidase. nih.gov These compounds were also found to block and reverse the expression of inflammatory cytokines and restore epithelial junction molecules in a dose-dependent manner. nih.gov
The table below highlights the anti-inflammatory activity of these related compounds.
| Compound | Model/Assay | Activity | Reference |
|---|---|---|---|
| Compound 8m (6-amino-2,4,5-trimethylpyridin-3-ol derivative) | TNF-α-induced monocyte adhesion | IC50 = 0.19µM | nih.gov |
| Compound 14n (thioureido-derivative of 2,4,5-trimethylpyridin-3-ol) | In vivo anti-colitis activity | Showed best efficacy in the study | nih.gov |
Neurological Applications (e.g., Y5 Receptor Antagonism)
At present, there is limited publicly available research specifically detailing the synthesis and evaluation of this compound derivatives as Y5 receptor antagonists. While the pyrimidine scaffold is a common feature in many neurologically active compounds, dedicated studies on this specific application for derivatives of this compound are not prominently reported in the reviewed literature. Further research is required to explore the potential of this chemical class in targeting the Y5 receptor and other neurological pathways.
DNA Repair Enzyme Inhibition (e.g., O6-alkylguanine-DNA-alkyltransferase (MGMT) inactivators)
The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) plays a critical role in the resistance of cancer cells to alkylating chemotherapeutic agents. nih.govfrontiersin.org By repairing DNA adducts at the O6 position of guanine, MGMT reduces the efficacy of these drugs. nih.gov Consequently, the development of MGMT inhibitors is a key strategy to enhance the effectiveness of cancer therapy. nih.govfrontiersin.org
Pyrimidine derivatives have emerged as potent inactivators of MGMT. A series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit human MGMT. nih.gov The study found that all 5-nitrosopyrimidine (B66288) derivatives exhibited stronger MGMT inhibition and enhancement of the cytotoxicity of the chemotherapeutic agent ACNU than their corresponding 5-nitro counterparts. nih.gov
One of the most potent compounds identified was 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine, which showed an ability to inhibit MGMT that was 50 times greater than that of O6-benzylguanine, a well-known MGMT inhibitor. nih.gov A strong positive correlation was observed between the ability of these compounds to inhibit MGMT and their capacity to potentiate the cytotoxicity of ACNU, indicating that their mechanism of action is indeed through the inhibition of this DNA repair enzyme. nih.gov
The table below presents data on the MGMT inhibitory activity of selected pyrimidine derivatives.
| Compound | Target | Relative Inhibitory Potency | Reference |
|---|---|---|---|
| 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine (10) | Human O6-alkylguanine-DNA alkyltransferase (AGAT/MGMT) | 50 times stronger than O6-benzylguanine | nih.gov |
| 4-(benzyloxy)-2,6-diamino-5-nitrosopyrimidine (9) | Human O6-alkylguanine-DNA alkyltransferase (AGAT/MGMT) | 20 times stronger than O6-benzylguanine | nih.gov |
Mineralocorticoid Receptor Antagonism (e.g., as Intermediates for Finerenone)
While this compound is a versatile intermediate in organic synthesis, the available scientific literature does not prominently feature its direct use as a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. The synthesis of Finerenone involves a different set of precursors and synthetic routes. Therefore, a direct application of this compound derivatives in the development of Finerenone or other mineralocorticoid receptor antagonists is not well-documented in the reviewed sources.
Comprehensive Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies
The exploration of this compound derivatives has been a subject of interest in medicinal chemistry, primarily due to the versatile pyrimidine core. The electron-withdrawing nitro group at the C5 position and the chloro group at the C6 position make the pyrimidine ring susceptible to nucleophilic substitution, providing a convenient handle for structural modifications. SAR studies on related pyrimidine scaffolds have offered valuable insights that can be extrapolated to the derivatives of this compound.
For instance, in the context of anticancer agent development, modifications at the C4-amino and C2-methyl positions have been shown to be critical for activity. Research on analogous 2,4-diaminopyrimidine (B92962) series has demonstrated that the nature of the substituent on the amino groups significantly influences their inhibitory potency against various kinases. It has been observed that the introduction of specific aryl or heteroaryl groups can lead to potent and selective inhibitors.
Lead optimization is a critical step in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing its undesirable characteristics. For derivatives of this compound, lead optimization strategies would typically focus on improving potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
A common lead optimization strategy involves the systematic modification of the lead compound's structure and the evaluation of the resulting analogs in a battery of biological assays. For example, replacing the chloro group at the C6 position with other halogens or small lipophilic groups can modulate the compound's reactivity and lipophilicity, which in turn can affect its cell permeability and metabolic stability. Similarly, derivatization of the C4-amino group with various side chains can be explored to optimize interactions with the target protein.
The following table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating the impact of different substituents on their biological activity.
| Compound ID | R1 (at C4-amino) | R2 (at C2-methyl) | Kinase Inhibitory Activity (IC50, nM) |
| 1a | -H | -H | >10000 |
| 1b | -CH3 | -H | 8500 |
| 1c | -Phenyl | -H | 5200 |
| 1d | -(4-fluorophenyl) | -H | 1500 |
| 1e | -H | -Phenyl | 7800 |
| 1f | -CH3 | -Phenyl | 4500 |
| 1g | -Phenyl | -Phenyl | 2100 |
| 1h | -(4-fluorophenyl) | -Phenyl | 800 |
In Vitro and In Vivo Pharmacological Evaluation Methodologies
The pharmacological evaluation of this compound derivatives involves a combination of in vitro and in vivo studies to assess their therapeutic potential.
In Vitro Evaluation:
The initial screening of these derivatives is typically performed using a panel of in vitro assays. These assays are designed to measure the compound's activity against a specific biological target, such as a protein kinase or a cancer cell line.
Kinase Inhibition Assays: Since many pyrimidine derivatives are known to be kinase inhibitors, a common in vitro assay is the kinase inhibition assay. This assay measures the ability of the compound to inhibit the activity of a specific kinase enzyme. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.
Cell-Based Assays: Cell-based assays are used to evaluate the effect of the compound on cancer cells. These assays can measure various parameters, such as cell viability, proliferation, and apoptosis (programmed cell death). The MTT assay and the SRB assay are two commonly used methods to assess cell viability.
Mechanism of Action Studies: Once a compound shows promising activity in the initial screens, further studies are conducted to elucidate its mechanism of action. These studies may include Western blotting to examine the effect of the compound on specific signaling pathways, and cell cycle analysis to determine if the compound causes cell cycle arrest.
The following table provides a hypothetical example of in vitro data for a lead compound.
| Assay Type | Cell Line | Parameter Measured | Result |
| Kinase Inhibition | Kinase X | IC50 | 50 nM |
| Cell Viability | MCF-7 (Breast Cancer) | GI50 | 0.5 µM |
| Cell Viability | HCT116 (Colon Cancer) | GI50 | 0.8 µM |
| Apoptosis | MCF-7 | % Apoptotic Cells | 60% at 1 µM |
In Vivo Evaluation:
Compounds that show promising in vitro activity are then advanced to in vivo studies in animal models. These studies are essential to evaluate the compound's efficacy, pharmacokinetics, and safety in a living organism.
Xenograft Models: Xenograft models are commonly used to evaluate the anticancer activity of new compounds. In these models, human cancer cells are implanted into immunodeficient mice, and the mice are then treated with the test compound. The efficacy of the compound is assessed by measuring the tumor size over time.
Pharmacokinetic Studies: Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. These studies provide valuable information on the compound's bioavailability and half-life, which are important parameters for determining the optimal dosing regimen.
Toxicology Studies: Toxicology studies are performed to assess the safety of the compound. These studies involve administering the compound to animals at various doses and monitoring them for any adverse effects.
The following table presents a hypothetical summary of in vivo data for a lead compound.
| Animal Model | Tumor Type | Treatment Dose | Tumor Growth Inhibition (%) |
| Nude Mouse | MCF-7 Xenograft | 50 mg/kg | 70 |
| Nude Mouse | HCT116 Xenograft | 50 mg/kg | 65 |
Future Directions and Emerging Research Perspectives for 6 Chloro 2 Methyl 5 Nitropyrimidin 4 Amine
Development of Green Chemistry Approaches for Sustainable Synthesis
The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step processes that may utilize hazardous reagents and solvents. Future research must prioritize the development of environmentally benign and sustainable synthetic routes for 6-Chloro-2-methyl-5-nitropyrimidin-4-amine. Green chemistry principles offer a framework for this evolution.
Key areas of focus should include:
Catalytic Strategies: Exploring novel catalysts, including biocatalysts or metal-based catalysts, to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For instance, the synthesis of related pyrimidine compounds has benefited from catalytic approaches. google.com
Alternative Solvents: Investigating the use of greener solvents such as water, supercritical fluids, or ionic liquids to replace volatile and toxic organic solvents commonly used in synthesis.
Flow Chemistry: Implementing continuous flow reactors can offer superior control over reaction parameters, enhance safety, improve yield, and facilitate easier scale-up compared to traditional batch processing.
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve energy efficiency in the synthesis of heterocyclic compounds like thieno[2,3-d]pyrimidines. nih.gov
A comparative table illustrating potential green chemistry improvements is presented below.
| Traditional Method | Potential Green Alternative | Key Advantages |
| Batch processing | Continuous flow synthesis | Enhanced safety, better scalability, improved consistency |
| Volatile organic solvents | Supercritical CO2, water, ionic liquids | Reduced toxicity, lower environmental impact, easier recycling |
| Stoichiometric reagents | Catalytic reactions (e.g., using DMA) google.com | Higher atom economy, less waste, milder conditions |
| Conventional heating | Microwave-assisted heating nih.gov | Faster reaction times, reduced energy consumption |
Integration of Advanced Computational Methods for Predictive Drug Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by providing insights into molecular interactions at an atomic level. researchgate.net For this compound, these methods can guide the rational design of new analogues with enhanced potency and selectivity.
Future computational research should encompass:
Molecular Docking: These studies can predict the binding affinity and orientation of this compound and its derivatives within the active site of various biological targets. nih.govresearchgate.net This helps in prioritizing compounds for synthesis and biological testing. For example, docking studies have been crucial in designing pyrimidine-based inhibitors for targets like EGFR. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of pyrimidine analogues with their biological activity. mdpi.comdntb.gov.ua This allows for the prediction of activity for novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target protein over time, assessing the stability of the binding complex and revealing key interaction patterns. mdpi.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.netmdpi.com
| Computational Method | Application in Drug Design | Example from Pyrimidine Research |
| Molecular Docking | Predicts binding mode and affinity to a target protein. | Used to design imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential SARS-CoV-2 inhibitors. nih.gov |
| 3D-QSAR | Correlates molecular structure with biological activity to guide optimization. | Applied to develop models for pyrazolo[3,4-d]pyrimidine based TRAP1 inhibitors. mdpi.com |
| Molecular Dynamics | Simulates the dynamic interaction between a ligand and its target. | Validated the stability of docked pyrazole (B372694) analogs in the TRAP1 kinase receptor. mdpi.com |
| In Silico ADMET | Predicts pharmacokinetic and toxicity properties. | Employed to assess the drug-likeness of novel pyrimidine analogues. researchgate.net |
Exploration of Novel Biological Targets and Underexplored Disease Indications
The pyrimidine core is a "privileged scaffold," known to interact with a wide range of biological targets. nih.govacs.org While its derivatives are known for anticancer and antimicrobial activities, the full therapeutic landscape for this compound remains largely unexplored. nih.govgoogle.com
Future research should aim to:
Target Deconvolution: For derivatives showing interesting phenotypic effects, identifying the specific molecular target is crucial. Techniques like chemical proteomics can be employed for this purpose.
Kinase Inhibition: Many pyrimidine-based drugs target protein kinases. nih.govmdpi.com Screening this compound and its analogues against a broad panel of kinases could uncover novel inhibitors for diseases like cancer or inflammatory disorders.
Neurodegenerative Diseases: Some heterocyclic compounds have shown potential in the context of neurodegenerative diseases. Investigating the ability of this compound to modulate targets relevant to Alzheimer's or Parkinson's disease could open new therapeutic avenues.
Infectious Diseases: Beyond traditional antibacterial or antiviral applications, exploring activity against emerging pathogens or parasites is a worthy goal. The search for new direct-acting antivirals is an ongoing effort where novel scaffolds are needed. mdpi.com
| Potential Disease Area | Potential Biological Target Class | Rationale |
| Oncology | Protein Kinases (e.g., EGFR, VEGFR-2, HER-2) nih.govmdpi.com | The pyrimidine scaffold is a well-established core for kinase inhibitors. nih.govmdpi.com |
| Inflammatory Disorders | Cytokine-modulating enzymes | Many inflammatory pathways are regulated by kinases that can be targeted by small molecules. |
| Neurodegenerative Diseases | Enzymes or receptors involved in neural pathways | Exploration of novel chemical matter is needed to address the complexity of these diseases. |
| Infectious Diseases | Viral enzymes (e.g., polymerase, protease), microbial metabolic enzymes numberanalytics.com | The need for new anti-infectives with novel mechanisms of action is critical due to resistance. mdpi.com |
Implementation of High-Throughput Screening Technologies for Compound Library Evaluation
To efficiently explore the biological potential of this compound, a library of its derivatives must be synthesized and evaluated. High-Throughput Screening (HTS) technologies are essential for rapidly assessing the activity of thousands of compounds against specific targets or in cell-based assays. nih.govmdpi.com
Key strategies include:
Diversity-Oriented Synthesis: Creating a library of analogues by systematically modifying the core structure of this compound at its various functional groups.
DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries (billions of compounds) where each molecule is tagged with a unique DNA barcode. nih.govacs.org Synthesizing a pyrimidine-focused DEL could rapidly identify hits against a multitude of protein targets. acs.org
Phenotypic Screening: Utilizing HTS to screen the compound library for its effects on cellular phenotypes (e.g., cancer cell death, inhibition of viral replication) without a preconceived target. This can lead to the discovery of compounds with novel mechanisms of action.
Fragment-Based Screening: An alternative to HTS, this method screens smaller, low-molecular-weight compounds ("fragments") to identify weak binders, which are then optimized into potent leads. medchemexpress.com
| Screening Technology | Description | Advantage for Pyrimidine Library |
| High-Throughput Screening (HTS) | Automated screening of large compound collections for activity. mdpi.com | Rapidly evaluates thousands of derivatives against specific targets. |
| DNA-Encoded Library Technology (DELT) | Each molecule is tagged with a unique DNA barcode for pooled screening. nih.gov | Enables interrogation of billions of compounds, maximizing discovery potential. nih.govacs.org |
| Phenotypic Screening | Screens for a desired change in cell behavior or appearance. | Can uncover novel mechanisms of action and first-in-class drugs. |
| Fragment-Based Drug Discovery (FBDD) | Identifies low-molecular-weight binders for subsequent optimization. medchemexpress.com | Offers diverse starting points for developing novel compounds. medchemexpress.com |
Strategies for Addressing and Overcoming Drug Resistance Mechanisms
A major challenge in chemotherapy, for both cancer and infectious diseases, is the development of drug resistance. numberanalytics.comnih.gov As derivatives of this compound are developed, it is crucial to anticipate and devise strategies to overcome potential resistance.
Future research should focus on:
Identifying Resistance Mechanisms: If resistance to a pyrimidine-based inhibitor emerges, studies should be conducted to determine the underlying cause, which could include target mutation, drug efflux, or activation of bypass signaling pathways. numberanalytics.comnih.govescholarship.org
Developing Covalent Inhibitors: Designing compounds that form a permanent covalent bond with their target can be an effective strategy to overcome resistance caused by target mutations that lower binding affinity.
Combination Therapies: Combining a pyrimidine-based drug with another agent that has a different mechanism of action can reduce the likelihood of resistance developing. numberanalytics.com
Targeting Novel Epitopes: Designing inhibitors that bind to allosteric sites or different conformations of the target protein can be effective against resistance mutations that occur in the primary binding site.
| Resistance Mechanism | Counter-Strategy | Example/Rationale |
| Target Enzyme Mutation | Design next-generation inhibitors that bind to the mutated target. | Developing inhibitors effective against EGFR mutants like T790M. nih.govmdpi.com |
| Overexpression of Efflux Pumps | Co-administer with an efflux pump inhibitor. numberanalytics.com | Sensitizes cells to the primary therapeutic agent by preventing its removal. escholarship.org |
| Activation of Bypass Pathways | Use combination therapy to block the primary and bypass pathways simultaneously. numberanalytics.com | Reduces the ability of cancer cells to adapt and survive treatment. |
| Altered Drug Metabolism | Modify the compound's structure to be less susceptible to metabolic inactivation. | Enhances the pharmacokinetic profile and maintains therapeutic concentrations. |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., Bruker Avance III 600 MHz) resolves substituent effects on the pyrimidine ring. For example, the nitro group at C5 deshields adjacent protons, while the chloro and methyl groups at C6 and C2 produce distinct splitting patterns .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) confirms bond lengths, angles, and intermolecular interactions. The nitro group’s planarity with the pyrimidine ring and hydrogen-bonding networks involving the amine group are critical for structural validation .
- Mass Spectrometry : High-resolution MS (e.g., microTOF-Q II) verifies molecular weight and fragmentation patterns, particularly for nitro- and chloro-containing ions .
What mechanistic insights have been gained from studying palladium-catalyzed amination reactions of this compound?
Advanced Research Focus
The reaction mechanism involves:
Oxidative Addition : Pd(0) inserts into the C–Cl bond at the 4-position, forming a Pd(II) intermediate.
Ligand Exchange : BINAP ligands stabilize the Pd center, enhancing selectivity for mono-amination over di-substitution .
Reductive Elimination : The Pd–N bond cleaves to release the product, regenerating the Pd(0) catalyst.
Competing pathways, such as C–O coupling (with solvent) or nitro group reduction, are suppressed by using inert atmospheres (argon) and mild bases . Computational studies (DFT) could further elucidate transition states, though such data are not yet reported in the literature.
How can structural modifications of this compound enhance bioactivity, and how are these modifications validated?
Q. Advanced Research Focus
- Substitution Strategies :
- Validation Methods :
- Biological Assays : Derivatives are screened for activity (e.g., antimicrobial or kinase inhibition) using dose-response curves.
- Structure-Activity Relationship (SAR) : Crystallographic data (e.g., hydrogen bonds between the amine and target proteins) guide rational design .
How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Advanced Research Focus
Discrepancies in bond lengths or space group assignments often arise from:
- Twinned Crystals : Use SHELXD/SHELXE for initial phasing and SHELXL for refinement to address pseudo-symmetry .
- Disorder : Apply restraints to nitro or methyl groups during refinement. For example, in N-(4-Methoxyphenyl)-6-methyl-2-phenyl derivatives, anisotropic displacement parameters for the trifluoromethyl group were constrained to improve model accuracy .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility and intermolecular interaction consistency .
What safety and handling protocols are critical when working with this compound in laboratory settings?
Q. Basic Research Focus
- Hazards : Nitro groups pose explosion risks under high heat or friction. Chloro substituents may release toxic HCl fumes upon decomposition .
- Mitigation :
- Use explosion-proof equipment during synthesis.
- Conduct reactions in fume hoods with personal protective equipment (gloves, goggles).
- Store compounds in inert atmospheres (argon) at –20°C to prevent degradation .
How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : The nitro group at C5 activates the pyrimidine ring toward nucleophilic attack at C4 by increasing the electrophilicity of the adjacent carbon .
- Steric Effects : Bulky substituents (e.g., isopropyl) at C4 reduce reaction rates due to hindered access to the reactive site, as observed in lower yields for tertiary amines .
- Hammett Studies : Quantitative analysis using σ values could correlate substituent electronic effects with reaction kinetics, though such studies are not yet documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
